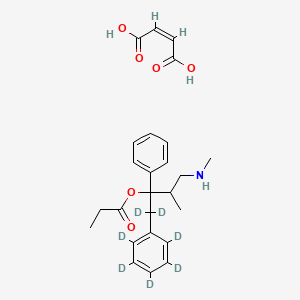
Nor Propoxyphene-d7 Maleate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nor Propoxyphene-d7 Maleate Salt is a deuterated form of Norpropoxyphene, which is a major metabolite of the opioid analgesic drug dextropropoxyphene. This compound is often used in analytical chemistry and toxicology as a reference standard due to its distinct properties and stability .
准备方法
The synthesis of Nor Propoxyphene-d7 Maleate Salt involves several steps. The primary synthetic route includes the deuteration of Norpropoxyphene followed by its reaction with maleic acid to form the maleate salt. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
化学反应分析
Nor Propoxyphene-d7 Maleate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Nor Propoxyphene-d7 Maleate Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatography and mass spectrometry for the identification and quantification of Norpropoxyphene and its metabolites
Biology: Employed in studies involving the metabolism and pharmacokinetics of dextropropoxyphene.
作用机制
Nor Propoxyphene-d7 Maleate Salt exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a weak agonist at OP1, OP2, and OP3 opiate receptors, which are involved in pain modulation . The compound’s deuterated form allows for more precise studies of its pharmacokinetics and metabolism.
相似化合物的比较
Nor Propoxyphene-d7 Maleate Salt is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate analytical measurements. Similar compounds include:
Norpropoxyphene: The non-deuterated form, which is less stable and less suitable for precise analytical studies.
Dextropropoxyphene: The parent compound, which has stronger analgesic effects but also higher toxicity.
These comparisons highlight the advantages of using this compound in research and industrial applications.
生物活性
Nor Propoxyphene-d7 Maleate Salt is a deuterated form of norpropoxyphene, a metabolite of propoxyphene, which is an opioid analgesic. This compound has garnered attention due to its pharmacological properties and implications in toxicology and forensic science. This article will explore the biological activity of this compound, focusing on its pharmacokinetics, toxicological effects, and relevant case studies.
1. Pharmacokinetics
Norpropoxyphene is primarily metabolized in the liver, and its pharmacokinetic profile is crucial for understanding its biological activity. The following table summarizes key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Half-life | 15-30 hours |
| Peak plasma concentration | 2-4 hours post-administration |
| Volume of distribution | 3-5 L/kg |
| Clearance | 0.5-1 L/h/kg |
The half-life of Nor Propoxyphene-d7 is similar to that of its non-deuterated counterpart, suggesting that deuteration does not significantly alter its metabolic stability. Studies indicate that norpropoxyphene concentrations in blood often exceed those of propoxyphene, indicating its potential contribution to the drug's overall effects and toxicity .
2. Biological Activity
Nor Propoxyphene-d7 exhibits analgesic properties similar to those of propoxyphene but with distinct differences in potency and safety profile. The compound acts primarily as a mu-opioid receptor agonist, influencing pain pathways in the central nervous system.
- Opioid Receptor Interaction : Norpropoxyphene binds to mu-opioid receptors, leading to inhibition of pain transmission.
- CNS Effects : It may also affect other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its analgesic effects.
3. Toxicological Profile
The toxicological implications of Nor Propoxyphene-d7 are significant, especially considering the history of propoxyphene-related fatalities. A study involving 29 cases highlighted that norpropoxyphene levels often surpassed those of propoxyphene in fatal overdoses .
3.1 Case Study Insights
- In cases where propoxyphene was involved, it was noted that norpropoxyphene did not cross the blood-brain barrier as effectively as propoxyphene, suggesting a differential impact on central nervous system toxicity.
- The compound has been implicated in several deaths where it contributed to respiratory depression and cardiac arrhythmias due to its effects on QTc interval prolongation .
4. Clinical Implications and Recommendations
Given the findings regarding the biological activity and toxicity of Nor Propoxyphene-d7:
- Clinical Use : Caution is advised in prescribing this compound due to its potential for abuse and serious side effects.
- Regulatory Status : The FDA has recommended against the continued use of propoxyphene due to safety concerns, which also extend to its metabolites like norpropoxyphene .
5. Conclusion
This compound demonstrates significant biological activity through its interaction with opioid receptors and potential toxicological effects. Understanding these aspects is crucial for both clinical applications and forensic investigations. Future research should focus on elucidating the full spectrum of biological effects and exploring safer alternatives for pain management.
属性
分子式 |
C25H31NO6 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;[1,1-dideuterio-3-methyl-4-(methylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i5D,7D,8D,11D,12D,15D2; |
InChI 键 |
HCQPFYNZJNOOKN-RJBGEAFJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C2=CC=CC=C2)(C(C)CNC)OC(=O)CC)[2H])[2H].C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















